2-Oxo-2-phenylethyl octadec-5-ynoate
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Overview
Description
2-Oxo-2-phenylethyl octadec-5-ynoate is an organic compound with a complex structure that includes a phenyl group, an oxo group, and an octadecynoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-5-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-5-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a fixative in perfumery.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-5-ynoate involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl phenylacetate: Similar structure but with a phenylacetate group instead of an octadecynoate chain.
2-Oxo-2-phenylethyl (benzoylsulfanyl)acetate: Contains a benzoylsulfanyl group, offering different chemical properties.
Uniqueness
The presence of the octadecynoate chain can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
CAS No. |
90123-98-1 |
---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-5-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-12,15,19,22-23H2,1H3 |
InChI Key |
ZLKQWPPUMGUMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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